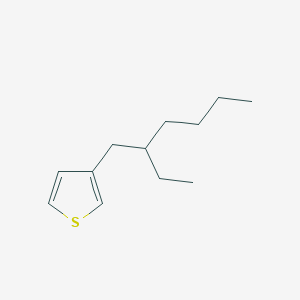
3-(2-Ethylhexyl)thiophene
Cat. No. B058148
M. Wt: 196.35 g/mol
InChI Key: HWMQCIZYXLAJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08871884B2
Procedure details


To a mixture of magnesium turnings (3.0 g, 0.12 mol), anhydrous THF (20 mL) and a small amount of iodine in a 300 mL flask, a solution of 2-ethylhexylbromide (23.5 g, 0.12 mol) in anhydrous THF (35 mL) was added slowly at 0° C. under N2. After refluxing for 1 h, the solution was added dropwise to a mixture of 3-bromothiophene (15 g, 0.09 mol, (9-3)), Ni(dppp)Cl2 (0.51 g, 0.001 mmol) and anhydrous THF (35 mL) placed in a 500 mL flask at 0° C. After the mixture was stirred overnight at room temperature, the reaction was quenched by pouring cold HCl aq. (2 N) into the mixture. The product was extracted with CHCl3 and dried over anhydrous Mg2SO4. The crude product was further purified by column chromatography using hexane as the eluent to give (9-4) as a clear liquid (11 g, 61%). 1H NMR (CDCl3, 300 MHz, ppm): 7.20-7.22 (m, 1H), 6.88-6.90 (m, 2H), 2.56 (d, 2H, J=6.9 Hz), 1.49-1.57 (m, 1H), 1.24-1.33 (m, 8H), 0.86-0.89 (m, 6H)








Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
[Mg].II.[CH2:4]([CH:6]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:7]Br)[CH3:5].Br[C:14]1[CH:18]=[CH:17][S:16][CH:15]=1>C1COCC1.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:4]([CH:6]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:7][C:14]1[CH:18]=[CH:17][S:16][CH:15]=1)[CH3:5] |^1:26,42|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
23.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CBr)CCCC
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CSC=C1
|
|
Name
|
|
|
Quantity
|
0.51 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in a 500 mL flask at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by pouring cold HCl aq. (2 N) into the mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with CHCl3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Mg2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was further purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(CC1=CSC=C1)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
